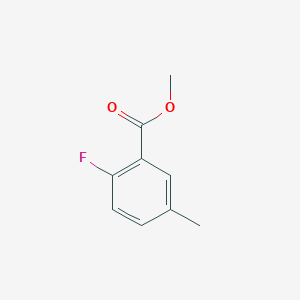

Methyl 2-fluoro-5-methylbenzoate

Description

Methyl 2-fluoro-5-methylbenzoate (CAS No. 2967-93-3) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. Its structure comprises a benzoate backbone substituted with a fluorine atom at the ortho position (C2) and a methyl group at the meta position (C5) relative to the ester group (-COOCH₃). This compound is primarily utilized in research settings as an intermediate in organic synthesis and pharmaceutical development due to its reactive ester group and fluorinated aromatic system, which can influence electronic and steric properties in target molecules .

Properties

IUPAC Name |

methyl 2-fluoro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJYZNQMHXINEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627280 | |

| Record name | Methyl 2-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-93-3 | |

| Record name | Methyl 2-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-5-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-5-methylphenylboronic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are sometimes used to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as 2-amino-5-methylbenzoate or 2-thio-5-methylbenzoate.

Reduction: 2-fluoro-5-methylbenzyl alcohol.

Hydrolysis: 2-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-methylbenzoate is used in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal chemistry: As a building block for the development of pharmaceuticals.

Material science: In the synthesis of polymers and other advanced materials.

Biological studies: As a probe to study enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological studies, it may interact with enzymes or receptors, influencing their activity and function. The fluorine atom can enhance the compound’s stability and reactivity by altering electronic properties and steric effects.

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Methyl and Fluoro Substituents

The position of substituents on the benzene ring significantly impacts physicochemical properties. Key structural analogs include:

| Compound Name | CAS No. | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| Methyl 2-fluoro-3-methylbenzoate | 586374-04-1 | F (C2), CH₃ (C3) | C₉H₉FO₂ | 168.16 | 98% |

| Methyl 2-fluoro-4-methylbenzoate | 74733-29-2 | F (C2), CH₃ (C4) | C₉H₉FO₂ | 168.16 | 98% |

| Methyl 2-fluoro-6-methylbenzoate | 197516-57-7 | F (C2), CH₃ (C6) | C₉H₉FO₂ | 168.16 | 98% |

| Methyl 2-fluoro-5-methylbenzoate | 2967-93-3 | F (C2), CH₃ (C5) | C₉H₉FO₂ | 168.16 | 98% |

Key Observations :

- Electronic Effects: The ortho-fluorine (C2) exerts strong electron-withdrawing effects, altering the electron density of the aromatic ring.

- Steric Effects : In Methyl 2-fluoro-3-methylbenzoate, the proximity of the methyl group (C3) to the ester group may hinder steric accessibility compared to the 5-methyl derivative.

- Solubility : All isomers share similar solubility profiles in organic solvents (e.g., DMSO), but subtle differences may arise due to substituent positioning. For instance, para-substituted methyl groups (C4) could enhance crystallinity compared to meta-substituted analogs .

Ethyl Ester Analog: Ethyl 2-Fluoro-5-Methylbenzoate

Replacing the methyl ester with an ethyl group yields Ethyl 2-fluoro-5-methylbenzoate (CAS No. 496841-90-8, C₁₀H₁₁FO₂, MW 182.19). Key differences include:

- Molecular Weight : Higher due to the ethyl group (+14.03 g/mol).

- Lipophilicity : The ethyl ester may exhibit increased lipophilicity, impacting membrane permeability in biological applications.

- Stability : Ethyl esters generally hydrolyze slower than methyl esters under physiological conditions, affecting their utility as prodrugs .

Functionalized Derivatives

- Amino-Substituted Analog: Methyl 5-amino-2-fluorobenzoate (CAS 56741-34-5, C₈H₈FNO₂) introduces an amine group at C5, enhancing hydrogen-bonding capacity and suitability for coupling reactions in drug synthesis .

- Methoxy and Iodo Derivatives : Derivatives like 2-fluoro-5-methoxybenzoic acid (CAS in ) highlight the role of substituents in modulating reactivity for cross-coupling or halogen-exchange reactions .

Biological Activity

Methyl 2-fluoro-5-methylbenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2-fluoro-5-methylbenzoic acid.

- Esterification : The acid undergoes Fischer esterification with methanol in the presence of an acid catalyst, yielding this compound.

This compound is structurally characterized by a methyl ester functional group attached to a fluorinated aromatic ring, which may enhance its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. A study found that compounds with similar structures demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Antiproliferative Effects

This compound has shown promise in cancer research. Analogous compounds have been observed to exhibit antiproliferative activity against cancer cell lines by interfering with microtubule dynamics. This action leads to the suppression of tubulin polymerization, ultimately inducing apoptosis in cancer cells .

Case Studies

-

In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Compound IC50 (µM) Cell Line This compound 15 HeLa (Cervical Cancer) Doxorubicin 10 HeLa -

Antimicrobial Activity Assessment : In a comparative study, this compound was tested against several bacterial strains, including E. coli and S. aureus. The compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 64

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Microtubule Binding : Similar compounds have been shown to bind to tubulin, preventing its polymerization and disrupting mitotic spindle formation during cell division.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms fully.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.